

Technical Support Center: 2-Chloro-1H-indene-3-carbaldehyde

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Compound of Interest

Compound Name:	2-Chloro-1H-indene-3-carbaldehyde
CAS No.:	88099-28-9
Cat. No.:	B3292790

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Compound Identification & Context

Before proceeding, confirm you are working with the correct isomer.

- Target Compound: **2-Chloro-1H-indene-3-carbaldehyde**^{[1][2][3][4]}
 - Structure: Indene core, Chlorine at C2, Formyl group (-CHO) at C3.
 - CAS: 88099-28-9^{[1][3]}
 - Origin: Typically synthesized via Vilsmeier-Haack formylation of 2-indanone or 2-chloroindene.
- Common Isomer (Caution): 3-Chloro-1H-indene-2-carbaldehyde (CAS 74812-71-8).
 - Origin: Vilsmeier-Haack formylation of 1-indanone.

Purification Protocols

Method A: Recrystallization (Primary Strategy)

Best for: Removing trace starting materials and polymeric side-products. Prerequisite: Crude purity >85%.^[5]

Recommended Solvent Systems:

Solvent System	Ratio (v/v)	Comments
Ethanol (95%)	Single	Most common; balances solubility and recovery.
Hexane / Ethyl Acetate	10:1 to 5:1	Good for non-polar impurities; use if EtOH fails.

| Methanol | Single | Higher solubility; requires lower temperatures (-20°C) to maximize yield. |

Step-by-Step Protocol:

- **Dissolution:** Place the crude yellow/brown solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (near boiling) to dissolve the solid completely.^[6]
 - **Tip:** If a dark, insoluble residue remains (polymer), filter the hot solution through a pre-warmed glass frit or Celite pad.
- **Cooling:** Allow the solution to cool slowly to room temperature on the benchtop (approx. 1-2 hours). Do not place directly into ice; this causes oiling out.
- **Crystallization:** Once crystals appear at room temperature, move the flask to an ice-water bath (0-4°C) for 30 minutes to complete precipitation.
- **Isolation:** Filter via vacuum filtration.^{[6][7]} Wash the filter cake with cold solvent (same composition as mother liquor).
- **Drying:** Dry under high vacuum (<5 mbar) at 25-40°C for 4 hours. Avoid high heat (>60°C) to prevent oxidation.

Method B: Flash Column Chromatography (Secondary Strategy)

Best for: Separating the product from unreacted 2-indanone or hydrolyzed byproducts.

Chromatographic Parameters:

- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Hexane : Ethyl Acetate (Gradient: 100:0
90:10
80:20).
- Loading: Dissolve crude in a minimum volume of Dichloromethane (DCM) or Toluene.

Elution Profile:

- Non-polar impurities: Elute first (high Rf).
- Target Aldehyde: Elutes mid-range (typically Rf ~0.4–0.6 in 9:1 Hex/EtOAc). It appears as a bright yellow band.
- Polar impurities: Hydrolyzed ketones or acids elute last.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

- Cause: The solution is too concentrated, or the cooling was too rapid.
- Fix:
 - Re-heat the mixture until the oil dissolves.
 - Add a small amount of additional solvent (10-20% volume).
 - Add a "seed crystal" of pure product if available.
 - Scratch the inner wall of the flask with a glass rod to induce nucleation.
 - Allow to cool very slowly (wrap the flask in a towel).

Q2: The product has a dark brown color even after recrystallization.

- Cause: Polymerization of the indene double bond or residual Vilsmeier salts.

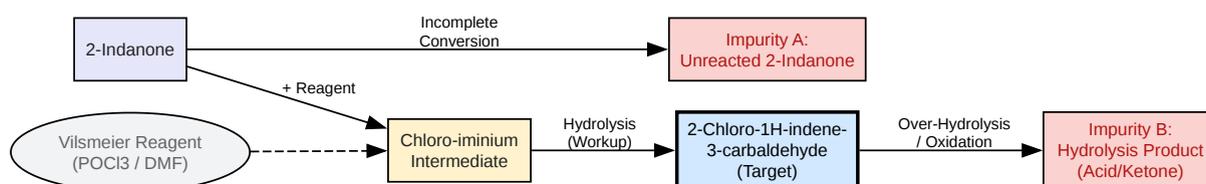
- Fix: Perform a Charcoal Treatment.
 - Dissolve the solid in hot ethanol.
 - Add Activated Charcoal (5-10 wt%).
 - Stir for 5 minutes (do not boil vigorously).
 - Filter hot through Celite.
 - Proceed with crystallization.[6][7][8]

Q3: I see a peak at $\sim 1700\text{ cm}^{-1}$ in IR, but also a broad peak at 3400 cm^{-1} . Is my product wet?

- Cause: Likely hydrolysis of the chloro-aldehyde to the corresponding carboxylic acid or enol/ketone form.[9]
- Fix: Check stability. 2-halo-indenecarbaldehydes can hydrolyze in acidic moisture. Ensure all solvents are dry. If the acid is present, remove it by washing a DCM solution of the product with saturated NaHCO_3 (aq).

Synthesis & Impurity Pathway (Visualized)

The following diagram illustrates the likely synthesis route from 2-indanone and potential impurity formation.



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Caption: Synthesis pathway showing the transformation of 2-indanone to the target aldehyde and potential impurity origins.

Safety & Storage

- Handling: The compound is an alkylating agent and likely a skin/eye irritant. Use gloves and work in a fume hood.
- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.
- Stability: Avoid prolonged exposure to light, which can induce polymerization of the indene alkene.

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